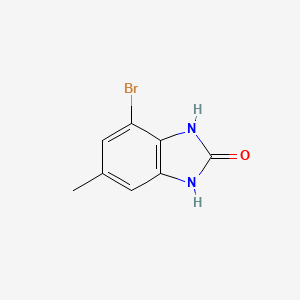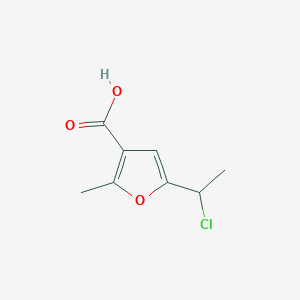
4-bromo-6-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-6-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, also known as 4-bromo-6-methyl-2,3-dihydro-1H-1,3-benzodiazole or BMD, is an organic compound belonging to the family of benzodiazoles. It is a colorless, water-soluble solid with a melting point of 119°C. BMD is used in the synthesis of various organic compounds, including pharmaceuticals, dyes, and polymers. It is also used as a reagent in the synthesis of other compounds, such as polymers and organometallic compounds.
Wirkmechanismus
The mechanism of action of BMD is not fully understood. However, it is thought to act as a chelating agent, binding to metal ions and forming complexes that can be used to catalyze reactions. It is also believed to act as an inhibitor of certain enzymes, which can be used to control the activity of certain biochemical pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of BMD are not well understood. However, it has been demonstrated to have some anti-inflammatory and antifungal activity in animal models. It has also been reported to have some anticancer activity in cell culture models.
Vorteile Und Einschränkungen Für Laborexperimente
BMD has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, making it a cost-effective reagent for synthesis. It is also relatively stable and non-toxic, making it safe to handle and store. However, BMD is not very soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
The potential applications of BMD are still being explored. Future research could focus on developing new synthesis methods, increasing the solubility of BMD in aqueous solutions, and exploring its potential use in drug delivery systems. Additionally, further research could be conducted to better understand the biochemical and physiological effects of BMD and its potential therapeutic applications. Finally, BMD could be investigated for its use in the synthesis of organometallic compounds and catalysts.
Synthesemethoden
BMD can be synthesized from a variety of starting materials, including 4-bromo-6-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-onethyl-2-hydroxy-1H-1,3-benzodiazole, 4-bromo-6-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-onethyl-1H-1,3-benzodiazole, and 4-bromo-6-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-onethylbenzoic acid. The most common method of synthesis involves the reaction of 4-bromo-6-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-onethyl-2-hydroxy-1H-1,3-benzodiazole with sodium hydroxide in the presence of a base catalyst, such as sodium carbonate or potassium hydroxide. This reaction produces BMD in the form of a white solid.
Wissenschaftliche Forschungsanwendungen
BMD has been extensively studied for its potential applications in the field of drug discovery. It has been used in the synthesis of a variety of drugs, including anti-inflammatory agents, antifungal agents, and anticancer agents. It has also been used in the synthesis of polymers for use in drug delivery systems. BMD has also been used in the synthesis of organometallic compounds, which are used in the synthesis of catalysts and other materials.
Eigenschaften
IUPAC Name |
4-bromo-6-methyl-1,3-dihydrobenzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-4-2-5(9)7-6(3-4)10-8(12)11-7/h2-3H,1H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBZHJVKBRGJRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B6618049.png)

![5-[(pyridin-2-yl)methyl]pyrimidin-2-amine](/img/structure/B6618067.png)


![1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene](/img/structure/B6618094.png)




![Propanamide, 2-amino-N-[(1,2-dihydro-2-oxo-3-quinolinyl)methyl]-](/img/structure/B6618140.png)

![4-bromo-5H,7H-furo[3,4-d]pyrimidine](/img/structure/B6618152.png)